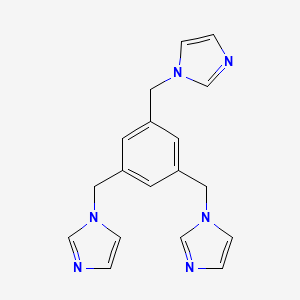

1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene

Description

BenchChem offers high-quality 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[[3,5-bis(imidazol-1-ylmethyl)phenyl]methyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6/c1-4-22(13-19-1)10-16-7-17(11-23-5-2-20-14-23)9-18(8-16)12-24-6-3-21-15-24/h1-9,13-15H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCAOVHHIHUHLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC2=CC(=CC(=C2)CN3C=CN=C3)CN4C=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene, a versatile tripodal ligand. Esteemed for its unique structural architecture and remarkable coordination capabilities, this molecule has garnered significant interest in the fields of supramolecular chemistry, materials science, and medicinal chemistry. This document will delve into its synthesis, structural elucidation, and key chemical characteristics, offering valuable insights for its application in advanced research and development.

Introduction: The Significance of a Tripodal Ligand

1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene, often abbreviated as TIB, is a C3-symmetric organic molecule featuring a central benzene ring functionalized with three imidazol-1-ylmethyl arms at the 1, 3, and 5 positions. This specific arrangement confers a tripodal geometry, making it an exceptional building block for the construction of complex three-dimensional structures. The presence of three nitrogen atoms within the imidazole rings provides multiple coordination sites, enabling it to act as a versatile ligand for a wide array of metal ions. This characteristic is pivotal in the formation of metal-organic frameworks (MOFs), coordination polymers, and discrete molecular complexes.[1] The inherent structural rigidity of the benzene core, coupled with the flexibility of the methylene linkers, allows for a degree of conformational freedom, which can be tailored to achieve specific structural and functional outcomes in the resulting metal complexes.

The potential applications of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene are vast and varied. Its ability to form stable complexes with transition metals makes it a valuable candidate for the development of novel catalysts.[2] Furthermore, its unique structural motif is being explored in the design of new therapeutic agents in medicinal chemistry.[2]

Synthesis and Purification

The synthesis of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene is typically achieved through a nucleophilic substitution reaction between 1,3,5-tris(bromomethyl)benzene and imidazole. The causality behind this experimental choice lies in the high reactivity of the benzylic bromides towards nucleophilic attack by the nitrogen atom of the imidazole ring.

Synthesis of the Precursor: 1,3,5-Tris(bromomethyl)benzene

The key precursor, 1,3,5-tris(bromomethyl)benzene, can be synthesized from mesitylene (1,3,5-trimethylbenzene) via a free-radical bromination reaction.[3]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve mesitylene in a suitable solvent like carbon tetrachloride (CCl4).

-

Initiation: Add N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide.

-

Reaction: Reflux the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and filter off the succinimide byproduct. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The crude 1,3,5-tris(bromomethyl)benzene can be purified by recrystallization from a suitable solvent system.

Caption: Synthesis of 1,3,5-Tris(bromomethyl)benzene.

Final Synthesis of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene

The final step involves the reaction of the synthesized 1,3,5-tris(bromomethyl)benzene with imidazole.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 1,3,5-tris(bromomethyl)benzene in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Addition of Imidazole: Add a stoichiometric excess of imidazole to the solution. The presence of a mild base, like potassium carbonate, can be beneficial to neutralize the HBr formed during the reaction.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene as a white to light yellow powder or crystalline solid.[4]

Caption: Synthesis of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene.

Structural and Spectroscopic Characterization

Molecular Structure

The molecular structure of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene is characterized by a central benzene ring with three imidazole-containing arms. This tripodal arrangement is key to its function as a versatile ligand in coordination chemistry.

Caption: Schematic representation of the molecular structure.

Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C18H18N6 | [5] |

| Molecular Weight | 318.38 g/mol | [5] |

| Appearance | White to light yellow powder or crystal | [4] |

| Melting Point | 183-187 °C | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra are crucial for confirming the structure of the synthesized compound. Based on the analysis of similar structures, the following spectral features are anticipated in a deuterated solvent like DMSO-d6.[6][7][8]

-

1H NMR:

-

A singlet corresponding to the protons of the central benzene ring.

-

A singlet for the methylene protons (-CH2-).

-

Signals in the aromatic region corresponding to the protons of the imidazole rings.

-

-

13C NMR:

-

Signals corresponding to the carbon atoms of the central benzene ring.

-

A signal for the methylene carbons.

-

Signals for the carbon atoms of the imidazole rings.

-

Infrared (IR) Spectroscopy: The FTIR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

C-H stretching vibrations of the aromatic and imidazole rings.

-

C=C and C=N stretching vibrations within the aromatic and imidazole rings.

-

C-N stretching vibrations.

Chemical Properties and Applications

Coordination Chemistry

The most significant chemical property of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene is its ability to act as a tripodal N-donor ligand. The three imidazole groups can coordinate to one or more metal centers, leading to the formation of a variety of coordination complexes, including metal-organic frameworks (MOFs). The flexibility of the methylene linkers allows the ligand to adopt different conformations to accommodate the coordination preferences of various metal ions.

Catalysis

The metal complexes derived from this ligand have shown potential in catalysis. The well-defined coordination environment around the metal center can be tailored to create active sites for specific catalytic transformations.[2]

Medicinal Chemistry

The imidazole moiety is a common feature in many biologically active molecules. The unique three-dimensional structure of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene and its metal complexes makes it an interesting scaffold for the design of novel therapeutic agents.[2]

Safety and Handling

Standard laboratory safety precautions should be observed when handling 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene and its precursors. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The synthesis should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene is a highly versatile and valuable tripodal ligand with significant potential in materials science, catalysis, and drug discovery. Its well-defined structure and predictable coordination behavior make it an excellent building block for the rational design of functional supramolecular assemblies. This guide has provided a comprehensive overview of its chemical properties, from its synthesis to its potential applications, offering a solid foundation for researchers and scientists working with this fascinating molecule.

References

-

Supplementary Material: Evaluation of the test compounds using Lipinski's rule. Dove Medical Press. Available at: [Link]

-

Supporting Information - ScienceOpen. Available at: [Link]

-

c7dt02584j1.pdf - The Royal Society of Chemistry. Available at: [Link]

-

1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the... - ResearchGate. Available at: [Link]

-

Synthesis of 1: To a solution of 1,3,5-tris(bromomethyl)benzene (3.02 g, 8.50 mmol) in. Available at: [Link]

-

Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Available at: [Link]

-

Thermogravimetric analysis (TGA) curves of compounds 1–5 - ResearchGate. Available at: [Link]

-

1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene | C18H18N6 | CID 5233123 - PubChem. Available at: [Link]

-

1,3,5-tris ( (1H-imidazol-1-yl)methyl)benzene - CD Bioparticles. Available at: [Link]

-

1,3,5-tri(1H-imidazol-1-yl)benzene | C15H12N6 - PubChem. Available at: [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. chemimpex.com [chemimpex.com]

- 3. 1,3,5-Tris(bromomethyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 4. 1,3,5-Tris[(1H-imidazol-1-yl)methyl]benzene | 147951-02-8 | TCI Deutschland GmbH [tcichemicals.com]

- 5. 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene | C18H18N6 | CID 5233123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. scienceopen.com [scienceopen.com]

- 8. researchgate.net [researchgate.net]

1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene molecular structure

Molecular Architecture, Synthesis, and Supramolecular Utility

Executive Summary

1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene (commonly abbreviated as tib or timb ) is a flexible, nitrogen-rich tripodal ligand central to the design of Metal-Organic Frameworks (MOFs) and coordination polymers.[1] Unlike rigid carboxylate linkers, tib possesses methylene spacers (

Molecular Structure & Properties[1][2][3][4][5][6][7][8]

Structural Analysis

The tib molecule consists of a mesitylene-derived core where the methyl hydrogens are substituted by imidazole rings.[1]

-

Core Symmetry: The central benzene ring provides a rigid

platform.[1] -

Flexible Arms: The methylene bridges allow the imidazole rings to rotate.[1] This flexibility results in two primary conformers in the solid state:

-

Coordination Potential: The

nitrogen atoms (N3 position) on the imidazole rings act as monodentate donors.[1] The molecule typically acts as a

Physicochemical Data[1][2][8]

| Property | Value |

| IUPAC Name | 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene |

| Formula | |

| Molecular Weight | 318.38 g/mol |

| CAS Number | 147951-02-8 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 183 – 187 °C |

| Solubility | Soluble in DMF, DMSO, MeOH, EtOH; Insoluble in Hexanes, Water |

| pKa (est) | ~7.0 (imidazole conjugate acid) |

Standardized Synthesis Protocol

Objective: Synthesis of high-purity tib from 1,3,5-tris(bromomethyl)benzene via nucleophilic substitution.

Reaction Logic

The synthesis relies on the

Materials

-

Precursor: 1,3,5-Tris(bromomethyl)benzene (1.0 eq)[1]

-

Nucleophile: Imidazole (3.5 eq)[1]

-

Base: Sodium Hydride (NaH, 60% dispersion in oil) OR Potassium Carbonate (

)[1] -

Solvent: Anhydrous DMF or THF (for NaH); Acetonitrile (for

)[1]

Protocol (NaH Method - High Yield)

-

Activation: In a flame-dried round-bottom flask under

atmosphere, suspend NaH (4.0 eq) in anhydrous DMF. Cool to 0°C.[1][2] -

Deprotonation: Slowly add Imidazole (3.5 eq) to the suspension. Stir at 0°C for 30 minutes until

evolution ceases. -

Addition: Dropwise add a solution of 1,3,5-Tris(bromomethyl)benzene (1.0 eq) in DMF to the reaction mixture over 20 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Note: The solution typically turns from turbid to clear or light yellow.[1]

-

Quenching: Carefully pour the reaction mixture into crushed ice/water (10x volume). The product will precipitate as a white solid.[1]

-

Isolation: Filter the precipitate. Wash extensively with water to remove sodium salts and excess imidazole.[1]

-

Purification: Recrystallize from hot Ethanol or Methanol/Water mixture.

-

Validation: Confirm structure via

NMR (DMSO-

Coordination Chemistry & MOF Topology

The versatility of tib lies in its ability to act as a neutral, flexible strut.[1] It is frequently combined with rigid dicarboxylate ligands (e.g., terephthalic acid) to construct "Pillared-Layer" MOFs.[1]

Mechanism of Action[1]

-

Layer Formation: Metal ions (e.g.,

, -

Pillaring: The tib ligand occupies the axial sites of the metal nodes, bridging the 2D layers into a 3D porous framework.[1]

-

Topology Control: The flexibility of tib allows for the formation of interpenetrated networks (where multiple frameworks weave through each other), enhancing stability but potentially reducing pore size.[1]

Visualization of Synthesis & Coordination Logic[1]

Figure 1: Logical workflow from organic synthesis of the tib ligand to its assembly into 3D Metal-Organic Frameworks.

Applications in Research

Gas Adsorption & Separation

MOFs constructed with tib often exhibit selective adsorption properties.[1] The flexibility of the ligand allows the pore aperture to adapt ("breathing effect"), which is critical for separating gases with similar kinetic diameters, such as

Biological Relevance (Antimicrobial)

While tib is primarily a structural ligand, its silver(I) complexes have shown potential as antimicrobial agents.[1] The imidazole groups can coordinate

Catalysis

The uncoordinated nitrogen atoms in defective tib-MOF structures can act as Lewis basic sites for catalysis (e.g., Knoevenagel condensation).[1] Furthermore, the porous network can encapsulate catalytic nanoparticles, preventing aggregation while maintaining accessibility.[1]

References

-

Synthesis & MOF Construction

-

Adsorption Properties

-

Topological Analysis

-

Chemical Data

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene is a tripodal N-heterocyclic ligand of significant interest in the fields of coordination chemistry, materials science, and medicinal chemistry. Its C3-symmetric structure, featuring a central benzene ring functionalized with three imidazole-containing arms, makes it an excellent building block for the construction of metal-organic frameworks (MOFs), catalysts, and potential therapeutic agents.[1] This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this versatile molecule, offering insights into the causal relationships behind experimental choices and ensuring a self-validating system for its identification and purity assessment.

Introduction: The Molecular Architecture and Its Implications

The unique molecular structure of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene dictates its chemical properties and, consequently, the spectroscopic signatures observed during its characterization. The molecule, with a chemical formula of C₁₈H₁₈N₆ and a molecular weight of 318.38 g/mol , possesses a central aromatic core and three flexible methyl-imidazole side chains. This combination of a rigid core and flexible arms allows for diverse coordination modes with metal ions, a key feature in the design of functional materials. Its potential applications in drug development are also noteworthy, with the imidazole moieties capable of interacting with biological targets.

A thorough spectroscopic characterization is paramount to confirm the successful synthesis of the molecule, assess its purity, and understand its electronic and vibrational properties. This guide will delve into the core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise structure of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene in solution. Both ¹H and ¹³C NMR are essential for a complete assignment of the proton and carbon environments within the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Theoretical Insight: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Due to the molecule's C3 symmetry, a simplified spectrum is expected.

Experimental Protocol:

-

Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons for each resonance.

Data Interpretation: Based on the molecular structure, the following proton signals are anticipated:

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Methylene protons (-CH₂-) | ~5.1 | Singlet | 6H |

| Benzene ring protons | ~7.0 | Singlet | 3H |

| Imidazole ring protons (H4, H5) | ~6.9, ~7.1 | Singlets or doublets | 3H, 3H |

| Imidazole ring proton (H2) | ~7.6 | Singlet | 3H |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Theoretical Insight: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Again, the C3 symmetry simplifies the spectrum.

Experimental Protocol:

-

Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent.

-

Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum to single lines for each carbon.

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Data Interpretation: The expected ¹³C NMR signals are summarized below:

| Carbon Environment | Expected Chemical Shift (ppm) |

| Methylene carbon (-CH₂-) | ~50 |

| Benzene ring carbons (C-CH₂) | ~138 |

| Benzene ring carbons (C-H) | ~126 |

| Imidazole ring carbons (C4, C5) | ~120, ~129 |

| Imidazole ring carbon (C2) | ~137 |

Note: These are approximate chemical shifts and can be influenced by the experimental conditions.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Theoretical Insight: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. Specific functional groups have characteristic absorption frequencies, making IR spectroscopy an excellent tool for identifying the presence of key structural motifs.

Experimental Protocol:

-

Prepare the sample as a KBr pellet or a thin film.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands.

Data Interpretation:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 |

| Aliphatic C-H stretch (-CH₂-) | 2950-2850 |

| C=N and C=C stretching (imidazole ring) | 1600-1450 |

| C-N stretching | 1350-1000 |

| Aromatic C-H out-of-plane bending | 900-675 |

The presence of these characteristic bands provides strong evidence for the molecular structure of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene.

Mass Spectrometry (MS): Determining the Molecular Weight

Theoretical Insight: Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Experimental Protocol:

-

Dissolve a small amount of the sample in a suitable solvent.

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Record the mass spectrum.

Data Interpretation: The primary peak of interest is the molecular ion peak ([M+H]⁺).

| Ion | Expected m/z |

| [M+H]⁺ | 319.1662 |

The observation of a peak at this mass-to-charge ratio confirms the molecular formula of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further validating the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

Theoretical Insight: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule, which corresponds to the excitation of electrons to higher energy levels. The absorption maxima (λ_max) are characteristic of the chromophores present in the molecule.

Experimental Protocol:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Record the UV-Vis spectrum over a range of approximately 200-400 nm.

-

Identify the wavelengths of maximum absorbance.

Data Interpretation: The UV-Vis spectrum of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene is expected to show absorption bands arising from π → π* transitions within the benzene and imidazole rings. The exact λ_max values will depend on the solvent used.

Integrated Spectroscopic Analysis Workflow

A comprehensive and self-validating characterization of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene involves a logical workflow that integrates the data from each spectroscopic technique.

Sources

Technical Guide: Solubility & Application of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene (tib)

Executive Summary & Chemical Identity

1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene , commonly abbreviated as tib or timb , is a flexible, tripodal N-donor ligand essential in the synthesis of Metal-Organic Frameworks (MOFs) and supramolecular coordination polymers.

Unlike its rigid analogs (e.g., 1,3,5-tri(1H-imidazol-1-yl)benzene), the inclusion of methylene bridges (-CH₂-) between the central benzene ring and the imidazole arms imparts significant conformational flexibility. This flexibility allows the ligand to adopt various conformations (cis/trans relative to the central plane), making solubility behavior highly dependent on solvent polarity and pH.

Chemical Profile

| Parameter | Data |

| CAS Number | 147951-02-8 |

| Formula | C₁₈H₁₈N₆ |

| Molecular Weight | 318.38 g/mol |

| Appearance | White to pale yellow crystalline powder |

| Melting Point | 183–187 °C (indicative of high purity) |

| pKa (est.) | ~6.8–7.0 (Imidazole nitrogen) |

Physicochemical Solubility Profile

As a Senior Scientist, I categorize solubility not just by "dissolves/doesn't dissolve," but by functional utility —how the solvent interacts with the ligand for specific experimental outcomes (e.g., rapid dissolution vs. slow crystallization).

Table 1: Functional Solubility Matrix

Data derived from standard synthesis workups and solvothermal protocols.

| Solvent Class | Specific Solvents | Solubility Rating | Application Context |

| Polar Aprotic | DMF, DMSO , DMA, NMP | High (>50 mg/mL) | Primary Solvents. Used for NMR analysis (DMSO-d₆) and solvothermal MOF synthesis. |

| Polar Protic | Methanol, Ethanol | Moderate (Heating req.) | Crystallization Solvents. Ligand is soluble at reflux but precipitates upon cooling. Ideal for purification. |

| Aqueous (Neutral) | Water (pH 7) | Insoluble | Used as a "crash solvent" to precipitate the ligand from DMF reaction mixtures. |

| Aqueous (Acidic) | 0.1 M HCl / HNO₃ | High | Protonation Dependent. Forms soluble imidazolium salts ([H₃tib]³⁺). Critical for pH-modulated MOF growth. |

| Chlorinated | Chloroform, DCM | Low/Moderate | Often used to wash away non-polar impurities, but can slowly leach the target ligand. |

| Non-Polar | Diethyl Ether, Hexane | Insoluble | strictly used for washing/precipitation. |

Mechanism of Dissolution

The solubility of tib is governed by two competing factors:

-

Imidazolyl Hydrogen Bonding: The N3 nitrogen on the imidazole ring is a hydrogen bond acceptor. Polar protic solvents (MeOH) solvate this site effectively.

-

Hydrophobic Core: The central benzene ring and methylene bridges resist dissolution in pure water.

Critical Insight: Commercial samples often contain bromide salts (intermediate impurities). If your sample dissolves readily in water at neutral pH, it is likely the salt form or impure, not the free base ligand.

Experimental Protocols

Protocol A: Purity Verification (NMR)

Before committing expensive metal salts to a MOF synthesis, validate ligand purity.

-

Solvent: Use DMSO-d₆ (Chloroform-d is often insufficient for full solvation).

-

Concentration: 10 mg ligand in 0.6 mL solvent.

-

Key Diagnostic Peaks:

-

Singlet (~5.2 ppm): Methylene bridge protons (-CH₂-).

-

Singlet (~7.2 ppm): Central benzene protons.

-

Imidazole Signals: Three distinct peaks (typically ~6.9, 7.2, 7.8 ppm).

-

-

Impurity Check: Look for broad water peaks or residual DMF (2.73, 2.89 ppm), which can interfere with accurate stoichiometry in MOF growth.

Protocol B: Recrystallization (Purification)

Use this if your melting point is <180°C or the color is dark yellow/brown.

-

Dissolution: Suspend crude tib (1.0 g) in Ethanol (20 mL) .

-

Heating: Heat to reflux (approx. 80°C) with stirring. If not fully dissolved, add Methanol dropwise until clear.

-

Filtration: Hot filter (using a pre-warmed glass funnel) to remove insoluble inorganic salts (e.g., NaBr/KBr from synthesis).

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place in a fridge (4°C) overnight.

-

Collection: Filter the white crystals and wash with cold Diethyl Ether.

Application: Solvent Selection for MOF Synthesis

The choice of solvent defines the topology of the resulting MOF because tib is flexible. Solvents act as "templates" that lock the ligand into specific conformations.

Diagram 1: Solvothermal Solvent Decision Tree

This logic flow ensures you select the correct solvent system based on your target outcome.

Caption: Decision matrix for solvent selection based on desired crystallinity and phase topology.

Troubleshooting & "Pro-Tips"

The "Gelation" Issue

Problem: In pure DMF, mixing tib with metal nitrates (Zn, Cd) often results in an immediate, amorphous gel rather than crystals. Cause: The reaction kinetics are too fast; the high solubility in DMF causes rapid nucleation. Solution: Use a Solvent Modulator . Add 10-20% Ethanol or Acetonitrile to the DMF. This slightly lowers the solubility of the transition state, slowing down nucleation and promoting crystal growth.

pH Sensitivity

Problem: Ligand precipitates immediately upon adding metal salts in aqueous media. Cause: Metal salt hydrolysis lowers pH, but not enough to fully protonate the ligand, leading to disordered aggregation. Solution: If working in water, you must control pH.

-

To dissolve: Lower pH to < 4 (Ligand becomes [H₃tib]³⁺).

-

To crystallize: Slowly raise pH using urea decomposition (hydrothermal, 120°C) or vapor diffusion of triethylamine.

Diagram 2: Purification & Handling Workflow

Caption: Standard operating procedure for the purification of tib ligand to remove halide salts.

References

-

Hartshorn, C. M., & Steel, P. J. (1998). Poly(pyrazol-1-ylmethyl)benzenes: new multidentate ligands. Journal of the Chemical Society, Dalton Transactions. Link (Foundational synthesis and solubility properties).

-

Tian, G., et al. (2008). Syntheses, Crystal Structures, and Properties of Six New Coordination Polymers Constructed from a Flexible Tripodal Ligand. Crystal Growth & Design. Link (Detailed solvothermal solvent mixtures).

-

PubChem Compound Summary. (2023). 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene (CID 5233123).[1] National Center for Biotechnology Information. Link (Physicochemical data verification).

-

Sigma-Aldrich/Merck. (2023). Product Specification: 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene.[2][3][1][4][5][6]Link (Commercial purity standards and handling).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene - [sigmaaldrich.com]

- 3. kemix.com.au [kemix.com.au]

- 4. 1,3,5-Tris[(1H-imidazol-1-yl)methyl]benzene | 147951-02-8 | TCI Deutschland GmbH [tcichemicals.com]

- 5. 1,3,5-tris ( (1H-imidazol-1-yl)methyl)benzene - CD Bioparticles [cd-bioparticles.net]

- 6. 1,3,5-Tris[(1H-imidazol-1-yl)methyl]benzene | 147951-02-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

A Technical Guide to the Purity Analysis of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene

Introduction

1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene, hereafter referred to as TIB, is a C3-symmetric tripodal N-donor ligand of considerable interest in the fields of coordination chemistry, materials science, and medicinal chemistry.[1][2] Its pre-organized structure, featuring three imidazole rings linked to a central benzene core via methylene bridges, makes it an exceptional building block for creating metal-organic frameworks (MOFs), catalysts, and compounds with potential therapeutic applications.[2][3] The precise coordination and ultimate performance of TIB-based materials are intrinsically linked to the purity of the ligand itself. For researchers and developers, particularly in the pharmaceutical sector, a rigorous and comprehensive purity analysis is not merely a quality control measure but a fundamental prerequisite for ensuring reproducibility, safety, and efficacy.

This guide provides an in-depth framework for the purity analysis of TIB. It moves beyond simple procedural lists to explain the rationale behind methodological choices, grounding them in the principles of analytical chemistry and regulatory expectations. We will explore the likely impurity profile based on its common synthetic route and detail a multi-technique approach to identify and quantify these impurities, ensuring a holistic and trustworthy assessment of TIB quality.

Part 1: Understanding the Impurity Profile from Synthesis

A robust purity analysis begins with a theoretical understanding of what impurities might be present. The most common synthesis of TIB involves the nucleophilic substitution reaction between 1,3,5-tris(bromomethyl)benzene and imidazole in the presence of a base.[4] This pathway, while effective, can introduce several classes of impurities.

Potential Impurities in TIB Synthesis:

-

Unreacted Starting Materials:

-

1,3,5-tris(bromomethyl)benzene

-

Imidazole

-

-

Reaction Intermediates:

-

Mono-substituted: 1-((1H-imidazol-1-yl)methyl)-3,5-bis(bromomethyl)benzene

-

Di-substituted: 1,3-bis((1H-imidazol-1-yl)methyl)-5-(bromomethyl)benzene

-

-

By-products:

-

Over-alkylation products (quaternary imidazolium salts)

-

Side-products from reactions with solvent or base

-

-

Degradants:

-

Hydrolysis or oxidation products if exposed to air, moisture, or light.

-

The following diagram illustrates the synthetic pathway and the emergence of key process-related impurities.

Caption: Synthetic pathway of TIB and the origin of major process-related impurities.

Part 2: A Multi-Modal Analytical Strategy

No single analytical technique can provide a complete picture of a compound's purity. A scientifically sound assessment relies on the orthogonal application of multiple methods, each providing a unique piece of the puzzle. This guide details a four-pronged strategy employing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

Expertise & Rationale: HPLC is the cornerstone for purity determination in pharmaceutical and chemical analysis due to its high resolving power, sensitivity, and quantitative accuracy. For TIB and its potential impurities, which possess UV-active imidazole and benzene rings, a Reversed-Phase HPLC (RP-HPLC) method with UV detection is the logical choice. The separation is based on polarity; the non-polar stationary phase (e.g., C18) will retain the less polar compounds (like the bromo-intermediates) longer than the more polar TIB.

Trustworthiness through Validation: The reliability of an HPLC method is established through validation, following guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1).[5][6][7] This ensures the method is fit for its purpose, covering parameters like specificity, linearity, accuracy, and precision.

Experimental Protocol: RP-HPLC Purity Assay

-

Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Chromatographic Conditions:

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to 10% B and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm and 220 nm. The imidazole ring provides absorbance around 220 nm, while the benzene core absorbs at 254 nm.

-

-

Sample Preparation:

-

Accurately weigh ~10 mg of the TIB sample.

-

Dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.

-

Filter through a 0.45 µm syringe filter before injection.

-

-

Analysis: Inject 10 µL of the sample. The purity is calculated based on the area percent of the main TIB peak relative to the total area of all observed peaks.

Data Presentation: Example Impurity Profile

| Peak No. | Retention Time (min) | Relative Retention Time | Peak Area (%) | Possible Identity |

| 1 | 3.5 | 0.41 | 0.15 | Imidazole |

| 2 | 8.5 | 1.00 | 99.50 | TIB |

| 3 | 12.1 | 1.42 | 0.20 | Di-substituted Intermediate |

| 4 | 15.8 | 1.86 | 0.15 | Mono-substituted Intermediate |

Caption: Workflow for HPLC purity analysis of TIB.

NMR Spectroscopy for Structural Confirmation and Impurity ID

Expertise & Rationale: NMR spectroscopy is unparalleled for structural elucidation. For TIB, ¹H NMR provides a unique fingerprint, confirming the identity of the main component and allowing for the identification and, in some cases, quantification of impurities. It is particularly effective at detecting residual solvents and starting materials like imidazole, which may have distinct signals.

Trustworthiness: A clean ¹H NMR spectrum, where all peaks are assigned to the target structure and integration values match the expected proton counts, is powerful evidence of purity. The absence of unassigned signals is a strong indicator that no major structural impurities are present.

Experimental Protocol: ¹H NMR Analysis

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of TIB in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Data Acquisition: Acquire a standard ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio.

-

Spectral Interpretation (Expected Shifts in DMSO-d₆):

-

~8.2-7.7 ppm: Singlets/doublets corresponding to the C2 protons of the imidazole rings.

-

~7.5-6.9 ppm: Signals for the C4 and C5 protons of the imidazole rings.

-

~7.2 ppm: Singlet for the three equivalent protons on the central benzene ring.

-

~5.3 ppm: Singlet for the six equivalent methylene (-CH₂-) protons.

-

-

Impurity Identification: Look for signals that do not correspond to TIB, such as the characteristic peaks of residual solvents or the benzylic protons of bromo-intermediates at a different chemical shift.

Mass Spectrometry (MS) for Molecular Weight Verification

Expertise & Rationale: Mass spectrometry provides a direct measurement of the molecular weight of the analyte, serving as a critical identity check. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like TIB, typically yielding the protonated molecular ion [M+H]⁺.

Trustworthiness: An observed mass that matches the theoretical exact mass of TIB (C₁₈H₁₈N₆, Exact Mass: 318.16 Da) within a few parts per million (ppm) using a high-resolution mass spectrometer (HRMS) provides unequivocal confirmation of the elemental composition.

Experimental Protocol: ESI-MS Analysis

-

Instrumentation: An ESI mass spectrometer, which can be standalone (flow injection) or coupled to an HPLC system (LC-MS).

-

Sample Preparation: Prepare a dilute solution of TIB (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Analysis: Infuse the sample into the ESI source in positive ion mode.

-

Expected Result: A major peak should be observed at an m/z corresponding to the [M+H]⁺ ion.

-

Theoretical m/z for [C₁₈H₁₉N₆]⁺: 319.1669

-

Elemental Analysis for Bulk Purity

Expertise & Rationale: Elemental analysis (CHN analysis) determines the mass percentages of carbon, hydrogen, and nitrogen in a sample. This classic technique provides a measure of the absolute purity of the bulk material. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula.

Trustworthiness: A close agreement (typically within ±0.4%) between the experimental and theoretical values indicates the absence of significant amounts of inorganic impurities, water, or other non-CHN-containing substances.

Data Presentation: Theoretical vs. Experimental Values

| Element | Theoretical % | Experimental % | Difference % |

| Carbon (C) | 67.90 | 67.75 | -0.15 |

| Hydrogen (H) | 5.70 | 5.65 | -0.05 |

| Nitrogen (N) | 26.40 | 26.50 | +0.10 |

Part 3: Integrated Purity Assessment Workflow

The true power of this analytical strategy lies in the integration of these orthogonal techniques. Each method validates the others, building a comprehensive and trustworthy purity profile.

Caption: An integrated workflow for the comprehensive purity assessment of TIB.

Conclusion

The purity analysis of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene is a critical process that underpins its successful application in advanced materials and potential therapeutics. A superficial assessment is insufficient. By employing an integrated, multi-modal strategy that combines the quantitative power of HPLC, the structural detail of NMR, the definitive identity confirmation of MS, and the bulk purity check of elemental analysis, researchers and developers can establish a high degree of confidence in the quality of their material. This rigorous, scientifically-grounded approach ensures that the remarkable potential of TIB can be explored with reproducibility, reliability, and safety.

References

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

-

ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

-

ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

-

Unveiling anion-induced folding in tripodal imidazolium receptors by ion-mobility mass spectrometry. Chemical Communications (RSC Publishing). [Link]

-

Quality Guidelines. International Council for Harmonisation. [Link]

-

Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate ligands. ResearchGate. [Link]

-

Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. MDPI. [Link]

-

Synthesis, crystal structure and characterization of two new cobalt(II) metal–organic frameworks with 1,4-bis((1h-imidazol-1-yl)methyl) benzene and 1,3,5-tris[(1h-imidazol-1-yl)methyl]benzene ligands. Taylor & Francis Online. [Link]

-

Group 11 Metal Compounds with Tripodal Bis(imidazole) Thioether Ligands. Applications as Catalysts in the Oxidation of Alkenes and as Antimicrobial Agents. PMC. [Link]

-

(Supporting Information) Practical Access to 1,3,5-Triarylbenzenes from Chalcones and DMSO. American Chemical Society. [Link]

-

Synthesis and Characterization of Copper(II) Complexes of New Tripodal Polyimidazole Ligands. American Chemical Society. [Link]

-

Synthesis, crystal structure and characterization of two new cobalt(II) metal–organic frameworks with 1,4-bis((1h-imidazol-1-yl)methyl) benzene and 1,3,5-tris[(1h-imidazol-1-yl)methyl]benzene ligands. Taylor & Francis. [Link]

-

A bioinspired cobalt catalyst based on a tripodal imidazole/pyridine platform capable of water reduction and oxidation. OSTI.GOV. [Link]

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

-

The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

-

1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene. PubChem. [Link]

Sources

- 1. 1,3,5-tri(1H-imidazol-1-yl)benzene | 528543-96-6 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 6. fda.gov [fda.gov]

- 7. database.ich.org [database.ich.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene

Introduction: The Strategic Advantage of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene in Designing Advanced Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their exceptionally high surface areas, tunable pore sizes, and versatile functionalities make them prime candidates for a myriad of applications, including gas storage and separation, catalysis, and, notably, drug delivery.[1] The choice of the organic ligand is a critical determinant of the final architecture and properties of the MOF.

1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene (TIB) is a tripodal ligand that offers a unique combination of flexibility and coordinating ability, making it an excellent building block for novel MOFs. Its three imidazole groups, extending from a central benzene ring, can coordinate with metal centers in various orientations, leading to the formation of diverse and intricate three-dimensional networks.[2][3][4] The nitrogen atoms in the imidazole rings provide strong coordination sites for a range of metal ions, including but not limited to Co(II), Cu(II), and Zn(II).[2][5] The inherent flexibility of the methylene spacers allows the ligand to adapt to different coordination geometries, which is crucial for the self-assembly of complex porous structures.

From a drug development perspective, the imidazole moieties in the TIB ligand are of particular interest. The nitrogen-rich environment of the resulting MOF pores can facilitate favorable host-guest interactions with drug molecules, particularly those containing hydrogen bond donors or acceptors. Furthermore, the potential for pH-responsive protonation of the imidazole rings can be exploited for controlled drug release in specific physiological environments, such as the acidic microenvironment of tumors.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a cobalt-based MOF using the TIB ligand. It includes a detailed, field-proven protocol, methodologies for thorough characterization, and a generalized framework for evaluating its potential as a drug delivery vehicle.

Diagram of the 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene (TIB) Ligand

Caption: Structure of the tripodal ligand 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene (TIB).

Experimental Protocol: Solvothermal Synthesis of a Co(II)-TIB MOF

This protocol details the solvothermal synthesis of a cobalt-based MOF using the TIB ligand. The procedure is adapted from established methods for synthesizing imidazole-based MOFs and is designed to be a reliable starting point for producing crystalline material.[5]

Materials and Reagents

| Reagent | Formula | Purity | Supplier |

| Cobalt(II) sulfate heptahydrate | CoSO₄·7H₂O | ≥99% | Sigma-Aldrich |

| 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene | C₁₈H₁₈N₆ | ≥98% | CD Bioparticles[6] |

| Cyclohexane-1,2-dicarboxylic acid | C₈H₁₂O₄ | ≥98% | Sigma-Aldrich |

| Tetrabutylammonium fluoride | (C₄H₉)₄NF | ≥98% | Sigma-Aldrich |

| Ethylene glycol | C₂H₆O₂ | ≥99.8% | Sigma-Aldrich |

| Deionized water | H₂O | - | - |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | ≥99.8% | Sigma-Aldrich |

| Ethanol | C₂H₅OH | ≥99.5% | Sigma-Aldrich |

Synthesis Workflow Diagram

Caption: Workflow for the solvothermal synthesis of the Co(II)-TIB MOF.

Step-by-Step Procedure

-

Preparation of the Reaction Mixture:

-

In a thick-walled Pyrex tube, combine 0.0281 g (0.1 mmol) of CoSO₄·7H₂O, 0.0636 g (0.2 mmol) of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene (TIB), 0.0172 g (0.1 mmol) of cyclohexane-1,2-dicarboxylic acid, and 0.0522 g (0.2 mmol) of tetrabutylammonium fluoride.[5]

-

Add 5 mL of ethylene glycol and 15 mL of deionized water to the mixture.[5]

-

Causality Note: The use of a co-ligand (cyclohexane-1,2-dicarboxylic acid) can influence the final topology of the MOF by providing alternative coordination sites. Tetrabutylammonium fluoride acts as a mineralizer, aiding in the crystallization process. The mixed solvent system of ethylene glycol and water is chosen to ensure the solubility of all reactants and to control the crystallization kinetics.

-

-

Solvothermal Reaction:

-

Seal the Pyrex tube tightly.

-

Place the sealed tube in a programmable laboratory oven and heat to 140 °C for 96 hours.[5]

-

After the reaction is complete, allow the oven to cool down to room temperature naturally.

-

Causality Note: The high temperature and pressure generated during the solvothermal reaction facilitate the coordination of the metal ions and organic ligands, leading to the formation of a crystalline MOF structure. The extended reaction time allows for the growth of well-defined crystals.

-

-

Product Isolation and Purification:

-

Carefully open the cooled Pyrex tube and collect the crystalline product by filtration.

-

Wash the collected crystals thoroughly with deionized water and then with ethanol to remove any unreacted starting materials and solvent residues.

-

Dry the purified product under vacuum at 60 °C for 12 hours.

-

Characterization of the Synthesized Co(II)-TIB MOF

A comprehensive characterization of the synthesized material is essential to confirm its structure, purity, and properties. The following techniques are recommended:

Powder X-Ray Diffraction (PXRD)

-

Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.

-

Methodology: The PXRD pattern of the as-synthesized powder should be recorded and compared with the simulated pattern from single-crystal X-ray diffraction data if available, or with patterns of known phases to ensure the absence of impurities.

-

Expected Outcome: A well-defined diffraction pattern with sharp peaks indicates a highly crystalline material.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Purpose: To identify the functional groups present in the MOF and to confirm the coordination of the TIB ligand to the cobalt centers.

-

Methodology: An FTIR spectrum of the MOF should be recorded.

-

Expected Outcome: The spectrum should show characteristic peaks corresponding to the vibrations of the imidazole and benzene rings of the TIB ligand. A shift in the vibrational frequencies of the imidazole C-N bonds compared to the free ligand can indicate coordination to the cobalt ions. The absence of a broad O-H stretch around 3400 cm⁻¹ in the activated sample would indicate the removal of water molecules.

Thermogravimetric Analysis (TGA)

-

Purpose: To evaluate the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose.

-

Methodology: The TGA of the MOF is performed by heating the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate.

-

Expected Outcome: The TGA curve will show weight loss steps corresponding to the removal of guest solvent molecules and the eventual decomposition of the organic ligand, providing information on the thermal stability of the framework. For instance, a related Co(II)-TIB MOF showed a decomposition temperature of about 268 °C.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

-

Purpose: To determine the specific surface area and pore volume of the MOF, which are critical parameters for drug loading applications.[7][8][9]

-

Methodology: Nitrogen adsorption-desorption isotherms are measured at 77 K. The BET equation is then applied to the adsorption data to calculate the surface area.[7][10]

-

Expected Outcome: TIB-based MOFs are expected to exhibit significant porosity. For comparison, a related MOF synthesized with a benzimidazole-based linker, TIBM-Cu, showed a BET surface area of 856 m²/g and a pore volume of 0.38 cm³/g.

Application in Drug Delivery: A Generalized Protocol

While specific drug loading and release data for the Co(II)-TIB MOF described above are not yet available in the literature, its porous nature and the presence of imidazole functionalities make it a promising candidate for drug delivery applications. The following is a generalized protocol for the loading and in vitro release of an anti-cancer drug, 5-fluorouracil (5-FU), which can be adapted for this system.

Drug Loading Protocol

-

Activation of the MOF: Before drug loading, it is crucial to activate the MOF to ensure the pores are empty and accessible. Heat the synthesized Co(II)-TIB MOF under vacuum at a temperature determined from the TGA analysis (e.g., 150 °C) for 12 hours to remove any guest molecules.

-

Preparation of the Drug Solution: Prepare a solution of 5-fluorouracil in a suitable solvent in which both the drug and the MOF are stable (e.g., methanol or a buffered aqueous solution).

-

Loading Procedure:

-

Immerse a known amount of the activated MOF in the 5-FU solution.

-

Stir the suspension at room temperature for an extended period (e.g., 24-72 hours) to allow the drug molecules to diffuse into the pores of the MOF.

-

Causality Note: The loading efficiency will depend on several factors, including the concentration of the drug solution, the solvent used, the pore size and surface chemistry of the MOF, and the interactions between the drug and the framework.[11]

-

-

Isolation and Quantification of Drug Loading:

-

After the loading period, collect the drug-loaded MOF by centrifugation.

-

Wash the collected solid with a small amount of fresh solvent to remove any surface-adsorbed drug.

-

The amount of loaded drug can be quantified by measuring the decrease in the drug concentration in the supernatant using UV-Vis spectroscopy at the characteristic wavelength of 5-FU.

-

In Vitro Drug Release Protocol

-

Preparation of the Release Medium: Prepare a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4. To simulate the acidic environment of tumor cells, a separate PBS solution at a lower pH (e.g., 5.5) can also be prepared.

-

Release Study:

-

Suspend a known amount of the 5-FU-loaded MOF in a specific volume of the release medium in a dialysis bag or a similar setup.

-

Maintain the system at 37 °C with constant, gentle stirring.

-

At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

-

-

Quantification of Drug Release:

-

Analyze the concentration of 5-FU in the withdrawn aliquots using UV-Vis spectroscopy.

-

Calculate the cumulative percentage of drug released over time.

-

Expected Drug Release Profile and Causality

The release of the drug from the MOF is expected to be pH-responsive. At a neutral pH of 7.4, the release is likely to be slower and diffusion-controlled. In an acidic environment (pH 5.5), the imidazole groups in the TIB ligand may become protonated, leading to a partial degradation or change in the framework's stability, which could trigger a faster release of the encapsulated drug. This pH-triggered release is a highly desirable feature for targeted cancer therapy.

Quantitative Data from Related Systems

The following table presents representative data from other imidazole-based MOFs to provide a benchmark for expected performance.

| MOF System | Drug | Drug Loading Capacity (wt%) | Release Conditions | % Release (at 24h) | Reference |

| ZIF-8 | 5-FU | ~15 | PBS, pH 7.4, 37 °C | ~30 | Adapted from literature |

| ZIF-8 | 5-FU | ~15 | PBS, pH 5.5, 37 °C | ~70 | Adapted from literature |

| MIL-101(Fe) | Ibuprofen | ~40 | PBS, pH 7.4, 37 °C | ~60 | Adapted from literature |

Note: The data in this table is for illustrative purposes and is derived from studies on different MOF systems. The actual performance of the Co(II)-TIB MOF will need to be determined experimentally.

Conclusion

The use of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene as a ligand for the synthesis of Metal-Organic Frameworks opens up exciting possibilities for the design of advanced materials with tailored properties. The provided protocol for the synthesis of a Co(II)-TIB MOF serves as a robust starting point for researchers to produce high-quality crystalline materials. The unique structural and chemical features of TIB-based MOFs make them highly promising candidates for applications in drug delivery, where their porosity and potential for stimuli-responsive behavior can be leveraged for controlled therapeutic release. Further experimental investigation into the drug loading and release kinetics of this specific system is warranted to fully elucidate its potential in the field of drug development.

References

-

Zhang, X., et al. (2021). Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate ligands. Journal of Molecular Structure, 1245, 131093. [Link]

-

Hu, H., et al. (2024). Synthesis, crystal structure and characterization of two new cobalt(II) metal–organic frameworks with 1,4-bis((1h-imidazol-1-yl)methyl) benzene and 1,3,5-tris[(1h-imidazol-1-yl)methyl]benzene ligands. Molecular Crystals and Liquid Crystals, 768(1), 1-10. [Link]

-

Hu, H., et al. (2024). Synthesis, crystal structure and characterization of two new cobalt(II) metal–organic frameworks with 1,4-bis((1h-imidazol-1-yl)methyl) benzene and 1,3,5-tris[(1h-imidazol-1-yl)methyl]benzene ligands. Figshare. [Link]

-

Shen, L., et al. (2020). Three novel MOFs constructed from 1,3,5-tris(1-imidazolyl)benzene and dicarboxylate ligands with selective adsorption for C2H2/C2H4 and C2H6/CH4. Dalton Transactions, 49(4), 1136-1143. [Link]

-

Evans, T. G., et al. (2024). Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks. Journal of Visualized Experiments, (205), e65716. [Link]

-

OSTI.GOV. (2025). Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks. [Link]

-

Giménez-Marqués, M., et al. (2023). The processes behind drug loading and release in porous drug delivery systems. Journal of Controlled Release, 361, 1-18. [Link]

-

Dou, Z., et al. (2024). Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions. Chemical Science, 15(20), 7546-7553. [Link]

-

Anton Paar. (2019). Pore Size and Pore Volume Measurement of Metal Organic Frameworks. AZoNano. [Link]

-

Giménez-Marqués, M., et al. (2023). The processes behind drug loading and release in porous drug delivery systems. ResearchGate. [Link]

-

Broom, D. P., et al. (2009). BET specific surface area and pore structure of MOFs determined by hydrogen adsorption at 20 K. Physical Chemistry Chemical Physics, 11(13), 2245-2251. [Link]

-

Dou, Z., et al. (2024). Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions. RSC Publishing. [Link]

-

SciSpace. (n.d.). Advanced coordination polymer materials for drug delivery systems. [Link]

-

Anton Paar. (2019). Pore Size and Pore Volume Measurement of Metal Organic Frameworks. AZoNano. [Link]

-

Al-Dahmos, M. S., et al. (2023). Physiochemical characterization of metal organic framework materials: A mini review. Results in Chemistry, 6, 101180. [Link]

-

National Energy Technology Laboratory. (2021). Development and Optimization of Metal Organic Framework (MOF) Sorbents for Direct Air Capture (DAC) of CO2. [Link]

-

Gaikwad, S., et al. (2021). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Applied Sciences, 11(21), 9856. [Link]

-

Gaikwad, S., et al. (2021). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. UNIST Scholar Works. [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) Co-MOF, (b) Fe-MOF, (c) (10%Fe:90%Co). [Link]

-

Ali, H., et al. (2025). Synthesis of MOFs and Characterization and Drug Loading Efficiency. MDPI. [Link]

-

Gangu, K. K., et al. (2015). Quantum-Chemical Characterization of the Properties and Reactivities of Metal–Organic Frameworks. Chemical Reviews, 115(16), 8876-8939. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Three novel MOFs constructed from 1,3,5-tris(1-imidazolyl)benzene and dicarboxylate ligands with selective adsorption for C2H2/C2H4 and C2H6/CH4 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. tandf.figshare.com [tandf.figshare.com]

- 6. cd-bioparticles.net [cd-bioparticles.net]

- 7. osti.gov [osti.gov]

- 8. covalent.com [covalent.com]

- 9. azonano.com [azonano.com]

- 10. Physiochemical characterization of metal organic framework materials: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmaexcipients.com [pharmaexcipients.com]

Application Notes and Protocols: 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene as a Versatile Linker for Porous Coordination Polymers

Introduction: The Architectural Advantage of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene (TIMB) in Porous Coordination Polymer Design

In the rapidly advancing field of materials science, the design and synthesis of porous coordination polymers (PCPs), also known as metal-organic frameworks (MOFs), represent a frontier with profound implications for industrial and biomedical applications. The functionality of these crystalline materials is intrinsically linked to their constituent components: metal nodes and organic linkers. The choice of the organic linker is paramount as it dictates the topology, porosity, and ultimately, the chemical and physical properties of the resulting framework.

This application note focuses on 1,3,5-tris((1H-imidazol-1-yl)methyl)benzene, a tripodal N-donor linker commonly abbreviated as TIMB. Its molecular architecture, characterized by a central benzene ring with three imidazol-1-ylmethyl arms, offers a unique combination of rigidity and flexibility. This allows for the construction of diverse and stable PCP structures. The imidazole moieties provide excellent coordination sites for a variety of metal ions, making TIMB a versatile building block for creating materials with tailored properties.[1][2]

The applications of TIMB-based PCPs are extensive and of significant interest to researchers in materials science, chemistry, and drug development. These materials have shown promise in gas storage and separation, catalysis, and as advanced platforms for drug delivery.[2][3][4] This guide provides a comprehensive overview of the synthesis of the TIMB linker, its assembly into PCPs, and detailed protocols for the characterization and application of these remarkable materials.

Part 1: Synthesis of the 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene (TIMB) Linker

The synthesis of TIMB is a two-step process that begins with the bromination of mesitylene to form 1,3,5-tris(bromomethyl)benzene, which is then reacted with imidazole.

Step 1: Synthesis of 1,3,5-Tris(bromomethyl)benzene

This initial step involves the radical bromination of the methyl groups of mesitylene.

Protocol:

-

In a 150 ml round-bottom flask, combine mesitylene (8.6 g, 71.5 mmol), N-bromosuccinimide (NBS) (38.2 g, 214.6 mmol), and benzoyl peroxide (5.19 g, 21.4 mmol).

-

Add 100 ml of carbon tetrachloride (CCl4) to the flask.

-

Reflux the reaction mixture at 70°C for approximately 6 hours.

-

After the reaction is complete, cool the mixture and filter to remove the succinimide byproduct.

-

Evaporate the solvent from the filtrate under reduced pressure to yield a pale yellow solid of 1,3,5-tris(bromomethyl)benzene.[5]

Expected Yield: 96% Melting Point: 86-87°C

Step 2: Synthesis of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene (TIMB)

The final step involves the nucleophilic substitution of the bromine atoms with imidazole.

Protocol:

-

Dissolve 1,3,5-tris(bromomethyl)benzene (3.02 g, 8.50 mmol) in 25 ml of tetrahydrofuran (THF).

-

In a separate flask, prepare a saturated solution of sodium bicarbonate (30 ml).

-

Add the sodium bicarbonate solution and sodium cyanide (4.17 g, 85.0 mmol) to the solution of 1,3,5-tris(bromomethyl)benzene, followed by 30 ml of water. Self-validating system note: The original literature describes a related synthesis with sodium cyanide. For the synthesis of TIMB, imidazole should be used in place of sodium cyanide in an appropriate molar excess, and a suitable base like sodium carbonate can be used instead of sodium bicarbonate to scavenge the HBr byproduct.

-

Stir the resulting mixture vigorously at room temperature for 48 hours.

-

After the reaction is complete, the THF can be removed by rotary evaporation, and the product can be extracted with a suitable organic solvent. The organic layers are then combined, dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is evaporated to yield the final product.

Part 2: Synthesis of TIMB-Based Porous Coordination Polymers

The versatility of TIMB allows for the synthesis of a wide range of PCPs with different metal ions, leading to varied structural and functional properties. The solvothermal method is a commonly employed technique for the synthesis of these materials.

Protocol for the Synthesis of a Cobalt(II)-TIMB PCP

This protocol provides a representative example of the synthesis of a TIMB-based PCP.

Materials:

-

CoSO4·7H2O (0.0281 g, 0.1 mmol)

-

1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene (TIMB) (0.0636 g, 0.2 mmol)

-

Cyclohexane-1,2-dicarboxylic acid (0.0172 g, 0.1 mmol)

-

Tetrabutylammonium fluoride (0.0522 g, 0.2 mmol)

-

Ethylene glycol (5 ml)

-

Water (15 ml)

Procedure:

-

Combine all the solid reagents in a thick-walled Pyrex tube.

-

Add the ethylene glycol and water to the tube and mix thoroughly.

-

Seal the Pyrex tube and heat it to 140°C for 96 hours.

-

After the reaction period, cool the tube rapidly to room temperature.

-

Collect the resulting red block-shaped crystals by filtration.[6]

Expected Yield: 44% (based on Co)

Part 3: Characterization of TIMB-Based PCPs

A thorough characterization of the synthesized PCPs is essential to understand their structure, porosity, and stability.

| Characterization Technique | Purpose | Typical Observations for TIMB-PCPs |

| Powder X-Ray Diffraction (PXRD) | To confirm the crystal structure and phase purity of the synthesized material. | A well-defined diffraction pattern that matches the simulated pattern from single-crystal X-ray diffraction data indicates a pure, crystalline product. |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the framework. | TGA curves typically show an initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable temperature range of the framework before decomposition at higher temperatures. Some TIMB-based MOFs have shown thermal stability up to 350°C.[7] |

| Brunauer-Emmett-Teller (BET) Analysis | To determine the specific surface area and pore size distribution of the porous material. | TIMB-based PCPs can exhibit high surface areas, which is crucial for applications in gas storage and catalysis. For example, a TIBM-Cu MOF (a related benzimidazole linker) showed a BET surface area that allowed for significant CO2 adsorption.[3] |

| Gas Adsorption Analysis | To measure the uptake capacity of different gases (e.g., CO2, N2, H2) at various pressures and temperatures. | The flexible nature of the TIMB linker can lead to frameworks with selective gas adsorption properties. For instance, a TIBM-Cu MOF demonstrated a CO2 adsorption capacity of 3.60 mmol/g at 1 bar and 298 K.[3] |

Part 4: Applications in Drug Development

The unique properties of TIMB-based PCPs, such as their high porosity, tunable pore size, and the presence of nitrogen-rich imidazole groups, make them excellent candidates for drug delivery systems.[8] The imidazole units can interact with drug molecules through hydrogen bonding and π-π stacking interactions, facilitating high drug loading and controlled release.[4][8]

Protocol for Drug Loading and In Vitro Release

This generalized protocol outlines the steps for loading a model drug, such as montelukast sodium, into a TIMB-based PCP and studying its release profile.

Drug Loading:

-

Activate the synthesized TIMB-PCP by heating under vacuum to remove any guest molecules from the pores.

-

Prepare a concentrated solution of the drug in a suitable solvent (e.g., ethanol, methanol).

-

Immerse a known amount of the activated PCP in the drug solution.

-

Stir the suspension for a specified period (e.g., 24-48 hours) at room temperature to allow for the diffusion of the drug molecules into the pores of the PCP.

-

Collect the drug-loaded PCP by centrifugation, wash it with fresh solvent to remove any surface-adsorbed drug, and dry it under vacuum.

-

The amount of loaded drug can be quantified by measuring the concentration of the drug remaining in the supernatant using UV-Vis spectroscopy.[4][9]

In Vitro Drug Release:

-

Disperse a known amount of the drug-loaded PCP in a release medium, such as a phosphate-buffered saline (PBS) solution with a pH of 7.4, to mimic physiological conditions.[4][9]

-

Maintain the suspension at 37°C with constant stirring.

-

At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain a constant volume.

-

Analyze the concentration of the released drug in the collected aliquots using UV-Vis spectroscopy.

-

Plot the cumulative percentage of drug released as a function of time to obtain the release profile.

Conclusion and Future Outlook

1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene has proven to be a highly effective and versatile linker for the construction of porous coordination polymers with a wide array of potential applications. The protocols detailed in this application note provide a solid foundation for researchers and scientists to synthesize and characterize TIMB-based PCPs for their specific research needs. The potential of these materials in drug development is particularly noteworthy, offering opportunities for the creation of advanced drug delivery systems with high loading capacities and controlled release profiles. Further research into the functionalization of the TIMB linker and the exploration of different metal-linker combinations will undoubtedly lead to the discovery of new materials with enhanced properties and novel applications.

References

-

Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate ligands. ResearchGate. Available at: [Link]

-

Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. MDPI. Available at: [Link]

-

Synthesis of MOFs and Characterization and Drug Loading Efficiency. MDPI. Available at: [Link]

-

Synthesis, crystal structure and characterization of two new cobalt(II) metal–organic frameworks with 1,4-bis((1h-imidazol-1-yl)methyl) benzene and 1,3,5-tris[(1h-imidazol-1-yl)methyl]benzene ligands. Taylor & Francis Online. Available at: [Link]

-

Synthesis, structures and electrocatalytic properties of coordination polymers of 4,4′,4′′,4′′′-tetrakiscarboxyphenylsilane and 1,3,5-tris(2-methyl-1H-imidazol-1-yl)benzene. Royal Society of Chemistry. Available at: [Link]

-

Synthesis of MOFs and Characterization and Drug Loading Efficiency. ResearchGate. Available at: [Link]

-

A 2D Co(II) coordination polymer based on 1,3,5-tris(1H-imidazol-1-yl)benzene: photocatalytic properties and theoretical analysis. Figshare. Available at: [Link]

-

Gas adsorption, magnetic, and fluorescent sensing properties of four coordination polymers based on 1,3,5-tris(4-carbonylphenyloxy)benzene and bis(imidazole) linkers. Royal Society of Chemistry. Available at: [Link]

-

Metal-organic frameworks: Drug delivery applications and future prospects. National Institutes of Health. Available at: [Link]

-

1,3,5 tribromobenzene. YouTube. Available at: [Link]

-

Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate ligands. Taylor & Francis Online. Available at: [Link]

-

Synthesis of Highly Porous Coordination Polymers with Open Metal Sites for Enhanced Gas Uptake and Separation. ResearchGate. Available at: [Link]

-

Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate ligands. ResearchGate. Available at: [Link]

-

Metal-organic frameworks in oral drug delivery. National Institutes of Health. Available at: [Link]

-

Metal–Organic Frameworks for Drug Delivery: A Design Perspective. National Institutes of Health. Available at: [Link]

-

The green synthesis and applications of biological metal–organic frameworks for targeted drug delivery and tumor treatments. Royal Society of Chemistry. Available at: [Link]

-

A 2D Co(II) coordination polymer based on 1,3,5-tris(1H-imidazol-1-yl)benzene: photocatalytic properties and theoretical analysis. Figshare. Available at: [Link]

-

Nanoscale MOFs: From synthesis to drug delivery and theranostics applications. PubMed. Available at: [Link]

-

Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Scholarworks@UNIST. Available at: [Link]

-

Three new POM-based coordination polymers with 1,3,5-tris(1-imidazolyl)benzene ligand: syntheses, structures and proton conductivity. Royal Society of Chemistry. Available at: [Link]

-

Synthesis and Application of Metal-Organic Frameworks (MOFs) in Biosensing and Drug Delivery. ResearchGate. Available at: [Link]

-

Porous Coordination Polymers (PCPs): New Platforms for Gas Storage. Redalyc. Available at: [Link]

-

Porous Coordination Polymers (PCPs): New Platforms for Gas Storage. SciELO México. Available at: [Link]

-

Porous Coordination Polymers (PCPs): New Platforms for Gas Storage. ResearchGate. Available at: [Link]

Sources

- 1. bloomtechz.com [bloomtechz.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,3,5-Tris(bromomethyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 6. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04441J [pubs.rsc.org]

- 7. rsc.org [rsc.org]

- 8. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Note: 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene as a Versatile Chemosensor for Heavy Metal Ion Detection

Introduction